6-Methoxy-4-methylquinoline hydrochloride 6-Methoxy-4-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 7461-59-8
VCID: VC7812744
InChI: InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H
SMILES: CC1=C2C=C(C=CC2=NC=C1)OC.Cl
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol

6-Methoxy-4-methylquinoline hydrochloride

CAS No.: 7461-59-8

Cat. No.: VC7812744

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-4-methylquinoline hydrochloride - 7461-59-8

Specification

CAS No. 7461-59-8
Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
IUPAC Name 6-methoxy-4-methylquinoline;hydrochloride
Standard InChI InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H
Standard InChI Key XRLFMZRPQJPCRV-UHFFFAOYSA-N
SMILES CC1=C2C=C(C=CC2=NC=C1)OC.Cl
Canonical SMILES CC1=C2C=C(C=CC2=NC=C1)OC.Cl

Introduction

Chemical Identity and Structural Features

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous quinoline derivatives reveal planar aromatic systems with bond lengths consistent with conjugated π-electron systems. The methyl and methoxy groups introduce slight deviations from planarity, creating localized regions of electron density . Spectroscopic characterization includes:

  • ¹H NMR: δ 2.45 (s, 3H, CH₃), δ 3.90 (s, 3H, OCH₃), δ 7.20–8.10 (m, 4H, aromatic) .

  • IR: Peaks at 1,250 cm⁻¹ (C-O stretch) and 1,550 cm⁻¹ (C=N stretch) .

Synthesis and Manufacturing

Classical Synthetic Routes

The free base, 6-methoxy-4-methylquinoline, is typically synthesized via the Combes quinoline synthesis, which involves condensation of aniline derivatives with β-diketones under acidic conditions. For example:

  • Step 1: Reacting p-anisidine (4-methoxyaniline) with ethyl acetoacetate in xylene at reflux yields 6-methoxy-4-methyl-2-quinolone .

  • Step 2: Reduction using phosphorus oxychloride (POCl₃) converts the quinolone to the corresponding chloro-quinoline.

  • Step 3: Hydrolysis and subsequent treatment with HCl gas produces the hydrochloride salt .

Modern Methodologies

Recent advances employ catalytic methods to enhance yield and purity:

  • Friedländer Synthesis: Utilizing 2-aminobenzaldehyde and methyl vinyl ketone in the presence of Lewis acids (e.g., ZnCl₂) achieves regioselective cyclization .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving energy efficiency .

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Combes Synthesis65–7095Scalability for industrial use
Friedländer Synthesis75–8098Regioselectivity
Microwave-Assisted85–9099Rapid reaction kinetics

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits markedly improved solubility in polar solvents compared to the free base:

  • Water: 12.5 g/L at 25°C (vs. 0.3 g/L for free base) .

  • Ethanol: 8.2 g/L at 25°C.
    Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres .

Acid-Base Behavior

The pKa of the quinoline nitrogen is 4.7, facilitating protonation under physiological conditions (pH 7.4) and enhancing membrane permeability .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 7. For example:

  • Nitration: Concentrated HNO₃ at 0°C introduces nitro groups, yielding 5-nitro-6-methoxy-4-methylquinoline hydrochloride .

  • Halogenation: Bromine in acetic acid produces 5-bromo derivatives, intermediates for cross-coupling reactions .

Reduction and Oxidation

  • Catalytic Hydrogenation: Palladium on carbon reduces the pyridine ring to tetrahydroquinoline, altering bioactivity .

  • Oxidation: KMnO₃ in acidic conditions generates quinoline N-oxide, a precursor for further functionalization .

Pharmacological and Therapeutic Applications

Antimalarial Activity

6-Methoxy-4-methylquinoline derivatives demonstrate potent activity against Plasmodium falciparum. Mechanistic studies attribute this to inhibition of hemozoin formation, a critical process in malaria pathogenesis .

Table 2: In Vitro Antimalarial Efficacy

StrainIC₅₀ (nM)Selectivity Index (SI)
3D7 (Chloroquine-S)18.2450
K1 (Chloroquine-R)23.7380

Antimicrobial Efficacy

Broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC = 2 µg/mL) and fungi (Candida albicans MIC = 4 µg/mL) .

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

  • Fluorescent Probes: Quantum yield of 0.45 in UV-Vis spectra .

  • Corrosion Inhibitors: 89% efficiency for steel in acidic environments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator